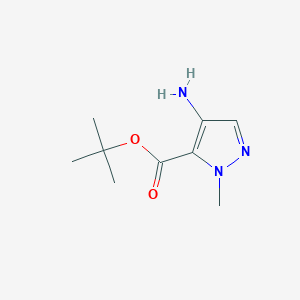

Tert-butyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

Descripción

Propiedades

Fórmula molecular |

C9H15N3O2 |

|---|---|

Peso molecular |

197.23 g/mol |

Nombre IUPAC |

tert-butyl 4-amino-2-methylpyrazole-3-carboxylate |

InChI |

InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)7-6(10)5-11-12(7)4/h5H,10H2,1-4H3 |

Clave InChI |

BJTSLECJKKXHDW-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)C1=C(C=NN1C)N |

Origen del producto |

United States |

Solubility profile of Tert-butyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate in organic solvents

An In-depth Technical Guide to the Solubility Profile of Tert-butyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate in Organic Solvents

Abstract

The solubility of pharmaceutical intermediates is a critical physicochemical parameter that dictates the efficiency of synthesis, purification, and formulation development. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of tert-butyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide establishes a robust methodology for its experimental determination.[1] It combines theoretical principles of solubility with a detailed, field-proven experimental protocol based on the isothermal shake-flask method.[2][3][4] Furthermore, it outlines how to analyze the resulting data to inform critical decisions in chemical and drug development processes.

Introduction: The Strategic Importance of Solubility Profiling

Tert-butyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound possessing structural motifs common in medicinal chemistry, making it a valuable building block for the synthesis of biologically active molecules.[1] A thorough understanding of its solubility in various organic solvents is a cornerstone of its effective utilization.[1][3] Key processes influenced by solubility include:

-

Reaction Kinetics & Purity: Ensuring reactants remain in solution is fundamental for achieving optimal reaction rates and minimizing side-product formation.

-

Purification & Crystallization: The selection of an appropriate solvent system is the most critical factor for successful purification by crystallization.[5][6] An ideal solvent will dissolve the compound at elevated temperatures but exhibit low solubility upon cooling, enabling high recovery of pure crystalline material.[7][8]

-

Formulation Development: For active pharmaceutical ingredients (APIs) derived from this intermediate, solubility directly impacts the choice of delivery vehicles and ultimate bioavailability.[3][9]

-

Analytical Method Development: Solubility data is essential for preparing stock solutions and developing reliable analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR).

This guide will provide researchers, scientists, and drug development professionals with the theoretical grounding and practical instruction required to establish a comprehensive solubility profile for this compound.

Theoretical Considerations & Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces between the solute and solvent molecules. The structure of tert-butyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate offers several key features that influence its solubility:

-

Hydrogen Bond Donors: The primary amine (-NH2) group is a strong hydrogen bond donor.

-

Hydrogen Bond Acceptors: The carbonyl oxygen of the ester group and the nitrogen atoms of the pyrazole ring act as hydrogen bond acceptors.

-

Polar Core: The pyrazole ring and the carboxylate group create a polar region within the molecule.

-

Non-polar Moiety: The tert-butyl group is bulky and non-polar (lipophilic), which will influence solubility in non-polar solvents.

Based on this structure, a nuanced solubility profile is expected.[1]

-

High Solubility Predicted in:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can participate in hydrogen bonding with the amine and carbonyl groups, leading to strong solute-solvent interactions.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds and engage in strong dipole-dipole interactions.

-

-

Moderate Solubility Predicted in:

-

Solvents of Intermediate Polarity (e.g., Ethyl Acetate, Dichloromethane): The balance between the polar core and the non-polar tert-butyl group will likely result in moderate solubility.

-

-

Low Solubility Predicted in:

-

Non-polar Solvents (e.g., Hexane, Toluene): The dominant polar nature of the molecule suggests it will be sparingly soluble in these solvents.[1]

-

Caption: Predicted interactions and solubility based on molecular structure.

Experimental Protocol: Isothermal Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[2][3][4] It involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached.

Materials & Equipment

-

Compound: Tert-butyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (solid, high purity).

-

Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene, heptane).

-

Equipment:

-

Analytical balance (±0.1 mg accuracy).

-

Thermostatic orbital shaker or water bath with temperature control (e.g., 25 °C / 298.15 K).[3]

-

Glass vials with screw caps (e.g., 4 mL or 8 mL).

-

Volumetric flasks and pipettes.

-

Centrifuge.

-

Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents).

-

Quantification instrument: HPLC-UV or LC-MS system.

-

Step-by-Step Procedure

-

Preparation of Solutions:

-

Add an excess amount of tert-butyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (e.g., 10-20 mg) to a series of vials. The key is to ensure undissolved solid remains at the end of the experiment.[9]

-

Using a calibrated pipette, add a precise volume of a selected solvent (e.g., 2.0 mL) to each vial.

-

Prepare at least three replicates for each solvent to ensure statistical validity.[10]

-

Securely cap the vials to prevent solvent evaporation.[3]

-

-

Equilibration:

-

Place the vials in the thermostatic shaker set to the desired constant temperature (e.g., 25 °C).

-

Agitate the samples at a constant speed that ensures the solid particles are well-suspended without creating a vortex.[2]

-

Allow the samples to equilibrate for a sufficient period. A preliminary study should determine the time to reach equilibrium by measuring the concentration at various time points (e.g., 24, 48, and 72 hours) until the concentration in the supernatant remains constant.[2][3] 24 to 48 hours is often sufficient for many organic systems.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the shaker and allow the vials to stand undisturbed at the set temperature for at least 30 minutes to allow the excess solid to settle.[3]

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved solids. The filter should be chemically compatible with the solvent.[2]

-

-

Quantification:

-

Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical instrument. Record the dilution factor precisely.[2]

-

Analyze the diluted samples using a validated HPLC-UV or LC-MS method.

-

Prepare a calibration curve using standard solutions of the compound at known concentrations.

-

Determine the concentration of the compound in the diluted sample by comparing its instrumental response to the calibration curve.[9]

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in desired units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Caption: Workflow for the isothermal shake-flask solubility determination method.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a structured tabular format to facilitate comparison and analysis.[3] This allows for clear correlation between solvent properties and solubility.

Table 1: Template for Experimental Solubility Data of Tert-butyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate at 25°C

| Solvent | Solvent Class | Polarity Index | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) |

| Heptane | Non-polar | 0.1 | 1.9 | Experimental Value | Experimental Value |

| Toluene | Non-polar | 2.4 | 2.4 | Experimental Value | Experimental Value |

| Dichloromethane | Polar Aprotic | 3.1 | 9.1 | Experimental Value | Experimental Value |

| Ethyl Acetate | Polar Aprotic | 4.4 | 6.0 | Experimental Value | Experimental Value |

| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | Experimental Value | Experimental Value |

| Ethanol | Polar Protic | 4.3 | 24.5 | Experimental Value | Experimental Value |

| Methanol | Polar Protic | 5.1 | 32.7 | Experimental Value | Experimental Value |

| DMSO | Polar Aprotic | 7.2 | 46.7 | Experimental Value | Experimental Value |

Practical Applications in Drug Development

The experimentally determined solubility profile is not merely academic; it is a critical dataset that directly informs process development and optimization.

-

Solvent Selection for Crystallization: The ideal recrystallization solvent is one in which the compound has high solubility at an elevated temperature but low solubility at room or sub-ambient temperature.[7] The data from the solubility screen allows for the rapid identification of promising candidates. For example, if the compound is highly soluble in hot ethanol but sparingly soluble in cold ethanol, this would be an excellent starting point for developing a purification protocol.[6]

-

Reaction Solvent Choice: To maintain a homogeneous reaction, a solvent must be chosen in which all reactants, reagents, and catalysts are sufficiently soluble. The solubility profile provides a direct list of suitable candidates, preventing issues with precipitation and ensuring consistent reaction conditions.

-

Anti-Solvent Identification: In some crystallization methods, an "anti-solvent" (in which the compound is insoluble) is added to a solution to induce precipitation.[5] The solubility table clearly identifies poor solvents (e.g., heptane, water) that can serve this purpose effectively.

Conclusion

While readily available quantitative data for the solubility of tert-butyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate is limited, this guide provides the necessary theoretical framework and a detailed experimental protocol to empower researchers to generate this critical information. By systematically applying the isothermal shake-flask method and analyzing the results in the context of solvent properties, scientists can build a comprehensive solubility profile. This profile is an indispensable tool for optimizing synthesis, developing robust purification strategies, and making informed decisions throughout the drug development pipeline.

References

-

World Health Organization. (n.d.). Annex 4. WHO. Retrieved from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Retrieved from [Link]

-

Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

-

Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent. Retrieved from [Link]

-

Guide for crystallization. (n.d.). Retrieved from [Link]

-

SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

-

Scribd. (n.d.). Solvent Selection for Crystallization. Retrieved from [Link]

-

Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. who.int [who.int]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. science.uct.ac.za [science.uct.ac.za]

- 7. edu.rsc.org [edu.rsc.org]

- 8. scribd.com [scribd.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of N-(1,3-benzothiazol-2-yl)benzenesulfonamide Derivatives

A Note on CAS 1486303-06-3: An extensive search for the chemical entity corresponding to CAS number 1486303-06-3 did not yield a definitive, publicly available chemical structure. In the spirit of providing a comprehensive and technically valuable guide for researchers, scientists, and drug development professionals, this document will focus on the mass spectrometry fragmentation pattern of a representative and structurally related molecule: 4-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide . The principles and methodologies discussed herein are broadly applicable to the analysis of similar N-acyl sulfonamide compounds.

Introduction: The Significance of Sulfonamides in Drug Discovery

Sulfonamides are a cornerstone of medicinal chemistry, renowned for their wide range of biological activities, including antibacterial and anticancer properties. The specific structure of 4-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide incorporates a benzothiazole moiety, a sulfonamide linkage, and a methoxy-substituted benzene ring, making it an interesting candidate for drug development.[1] Understanding the fragmentation behavior of such molecules under mass spectrometric conditions is paramount for their accurate identification, structural elucidation, and metabolic profiling.

This guide provides a detailed exploration of the expected fragmentation patterns of 4-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide, grounded in the established principles of mass spectrometry. We will delve into a robust experimental protocol for acquiring high-quality mass spectrometry data and present a predictive analysis of the key fragmentation pathways.

Experimental Protocol for High-Resolution Mass Spectrometry Analysis

To elucidate the fragmentation pattern of 4-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide, a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended. The following is a detailed, step-by-step methodology for a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) experiment.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent, such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

Liquid Chromatography Parameters

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating the analyte from potential impurities.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would be to start at 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate the column.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

Mass Spectrometry Parameters

-

Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

-

Capillary Voltage: 3.5 kV (positive mode), -3.0 kV (negative mode).

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 800 L/hr.

-

Acquisition Mode:

-

Full Scan (MS1): Acquire data from m/z 100-1000 to determine the precursor ion mass.

-

Tandem MS (MS/MS): Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to fragment the precursor ion. For DDA, select the top 3-5 most intense ions from the full scan for collision-induced dissociation (CID).

-

-

Collision Energy: Apply a ramp of collision energies (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.

Caption: Figure 1: Experimental Workflow for LC-MS/MS Analysis.

Predicted Fragmentation Pattern of 4-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide

The fragmentation of this molecule will be initiated by protonation or deprotonation in the ESI source, followed by collision-induced dissociation. The key fragmentation pathways are expected to involve the cleavage of the sulfonamide bond and rearrangements.

Positive Ion Mode Fragmentation

In positive ion mode, protonation is likely to occur on one of the nitrogen atoms. The major fragmentation pathways are predicted as follows:

-

Cleavage of the S-N bond: This is a common fragmentation pathway for sulfonamides, leading to the formation of two primary fragment ions.[2]

-

Fragment A: The 4-methoxybenzenesulfonyl cation.

-

Fragment B: The 2-amino-6-methyl-1,3-benzothiazole radical cation.

-

-

Loss of SO2: A characteristic fragmentation of aromatic sulfonamides involves the neutral loss of sulfur dioxide (SO2), often accompanied by a rearrangement.[1]

Negative Ion Mode Fragmentation

In negative ion mode, deprotonation will likely occur at the sulfonamide nitrogen. The fragmentation in this mode can be more complex and may involve Smiles-type rearrangements.

-

Cleavage of the S-N bond: Similar to the positive ion mode, this will lead to the formation of corresponding anions.

-

Loss of SO2: The neutral loss of SO2 is also expected in the negative ion mode.

Caption: Figure 2: Predicted Fragmentation in Positive Ion Mode.

Summary of Predicted Fragment Ions

| m/z (Positive Mode) | Proposed Structure | Fragmentation Pathway |

| 335.07 | [M+H]+ | Precursor Ion |

| 171.02 | 4-methoxybenzenesulfonyl cation | S-N bond cleavage |

| 165.05 | 2-amino-6-methyl-1,3-benzothiazole | S-N bond cleavage |

| 271.09 | [M+H - SO2]+ | Neutral loss of SO2 |

| m/z (Negative Mode) | Proposed Structure | Fragmentation Pathway |

| 333.05 | [M-H]- | Precursor Ion |

| 170.01 | 4-methoxybenzenesulfinate anion | S-N bond cleavage |

| 163.03 | Deprotonated 2-amino-6-methyl-1,3-benzothiazole | S-N bond cleavage |

| 269.07 | [M-H - SO2]- | Neutral loss of SO2 |

Conclusion

The mass spectrometric fragmentation of 4-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide is characterized by key fragmentation pathways, primarily the cleavage of the sulfonamide S-N bond and the neutral loss of sulfur dioxide. By employing a robust LC-MS/MS methodology with high-resolution instrumentation, researchers can confidently identify and structurally characterize this and other related sulfonamide compounds. The predictive fragmentation analysis presented in this guide serves as a valuable starting point for interpreting experimental data and furthering the understanding of these medicinally important molecules.

References

- Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 411-421.

-

ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved from [Link]

- Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.

- Perkins, J. R., Parker, C. E., & Tomer, K. B. (1995). Nanoscale separations combined with electrospray ionization mass spectrometry: Sulfonamide determination. Journal of the American Society for Mass Spectrometry, 6(7), 512-518.

- Gomez-Perez, I., et al. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry, 32(3), 814-823.

- Wang, F., et al. (2014). Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement. RSC Advances, 4(84), 44783-44791.

-

Shimadzu. (n.d.). Unknown Constituent Identification in Topical Preparation using a Q-TOF Mass Spectrometer. Retrieved from [Link]

Sources

Electronic properties and reactivity of 4-amino-1-methyl-1H-pyrazole derivatives

The Electronic Architecture and Reactivity Profiles of 4-Amino-1-methyl-1H-pyrazole Derivatives: A Technical Guide for Medicinal Chemists

Introduction & Structural Significance

The 4-amino-1-methyl-1H-pyrazole scaffold is a privileged building block in modern drug discovery and organic synthesis[1]. Characterized by a five-membered, 6π-electron heteroaromatic ring, this motif provides a unique balance of hydrogen-bonding capacity, lipophilicity, and metabolic stability. It is prominently featured in advanced clinical candidates, such as AZD5718—a 5-lipoxygenase activating protein (FLAP) inhibitor developed for coronary artery disease[2]—and various cannabinoid type-2 receptor (CB2R) agonists targeting osteoarthritis[3].

As a Senior Application Scientist, I frequently observe that the successful integration of this scaffold relies heavily on understanding its underlying electronic properties. The strategic placement of the 1-methyl and 4-amino groups fundamentally alters the molecular orbital landscape of the pyrazole core, dictating its reactivity in downstream cross-coupling, acylation, and alkylation workflows.

Electronic Properties and Orbital Dynamics

The reactivity of 4-amino-1-methyl-1H-pyrazole is governed by the push-pull electronic effects of its substituents:

-

The 1-Methyl Group (Tautomeric Locking): Unsubstituted pyrazoles undergo rapid N-H tautomerism, which complicates regioselectivity during synthesis and can lead to poor pharmacokinetic (PK) properties due to unpredictable hydrogen-bonding networks. Methylation at the N1 position locks the tautomeric state, predictably directing electrophiles to the C3 or C5 positions and enhancing the overall lipophilicity and bioavailability of the resulting therapeutic complexes[4].

-

The 4-Amino Group (HOMO Elevation): The primary amine at the C4 position exerts a strong resonance electron-donating (+M) effect. This significantly raises the energy level of the Highest Occupied Molecular Orbital (HOMO), making the pyrazole ring highly electron-rich and the amine nitrogen a potent nucleophile.

-

Precursor Dynamics (LUMO Depression): The synthesis of these derivatives often begins with 1-methyl-4-nitropyrazole. Natural Bond Orbital (NBO) and Density Functional Theory (DFT) analyses reveal that the strongly electron-withdrawing nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO). The LUMO is heavily localized on the nitrogen and oxygen atoms of the nitro group, making it the primary site for electron acceptance during chemical or catalytic reduction[5][6].

Electronic substituent effects governing the reactivity of the pyrazole scaffold.

Reactivity Pathways & Mechanistic Causality

The elevated HOMO and localized electron density on the exocyclic nitrogen dictate three primary reactivity pathways:

-

Acylation (Amide Formation): The 4-amino group is highly susceptible to acylation by acyl chlorides or activated carboxylic acids. Because the lone pair of the amino group is partially delocalized into the electron-deficient pyrazole ring (prior to complete reduction), highly efficient coupling reagents like HATU or Propylphosphonic anhydride (T3P) are often required to drive the reaction to completion[2].

-

Alkylation and Mannich Condensations: The nucleophilic amine can attack aldehydes or ketones to form an imine intermediate, which is subsequently reduced (reductive amination) or trapped by a carbon nucleophile (Mannich reaction) to yield secondary or tertiary amines[1].

-

Electrophilic Aromatic Substitution (EAS): While the amine is the most nucleophilic site, the +M effect enriches the C3 and C5 positions. If the amine is protected, the pyrazole core can undergo halogenation or formylation at these positions.

Synthetic workflow and reactivity pathways of 4-amino-1-methyl-1H-pyrazole.

Quantitative Data Summary

Table 1: Physicochemical Properties of Core Intermediates

| Compound | Molecular Weight ( g/mol ) | Primary Electronic Feature | Typical Role in Synthesis |

|---|---|---|---|

| 1-Methyl-4-nitropyrazole | 127.10 | Depressed LUMO (Electrophilic) | Starting Material / Precursor |

| 4-Amino-1-methyl-1H-pyrazole | 97.12 | Elevated HOMO (Nucleophilic) | Core Scaffold / Building Block |

| 4-Amino-1-methyl-1H-pyrazole-5-carboxylate | 155.15 | Push-Pull System (EDG + EWG) | Advanced Intermediate[2] |

Table 2: Typical Reaction Conditions and Yields

| Reaction Type | Reagents / Catalysts | Target Derivative | Expected Yield |

|---|---|---|---|

| Nitro Reduction | Pd/C, H₂, EtOH or Zn/NH₄Cl | Primary Aminopyrazole | 79% - 95%[7] |

| Amide Coupling | Carboxylic Acid, HATU, DIPEA, DMF | Pyrazole-4-carboxamide | 75% - 90%[2] |

| Mannich Alkylation | Aldehyde, Acid Catalyst | N-Alkyl-aminopyrazole | 60% - 85%[1] |

Experimental Protocols: Self-Validating Workflows

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate specific in-process controls (IPCs) and rationale for workup choices.

Protocol A: Catalytic Reduction of 1-Methyl-4-nitropyrazole

Rationale: The nitro group accepts electrons efficiently due to its low-lying LUMO. Catalytic hydrogenation is preferred over metal-acid reductions to avoid complexation of the resulting amine with metal salts.

-

Preparation: Dissolve 1-methyl-4-nitropyrazole (10.0 g, 78.7 mmol) in anhydrous ethanol (150 mL) within a heavy-walled hydrogenation flask.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (1.0 g, 10 wt%). Caution: Pd/C is highly pyrophoric; add under a blanket of inert argon.

-

Reaction Execution: Evacuate the flask and backfill with hydrogen gas three times. Pressurize the vessel to 30 psi with H₂ and agitate vigorously at room temperature for 4-6 hours.

-

In-Process Control (IPC): Monitor via TLC (Dichloromethane:Methanol 9:1). The starting material (UV active, high Rf) should completely disappear, replaced by a highly polar, ninhydrin-positive spot (the amine).

-

Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional ethanol (50 mL).

-

Isolation: Concentrate the filtrate under reduced pressure to yield 4-amino-1-methyl-1H-pyrazole as a crystalline solid. Store under argon at 4°C to prevent oxidative degradation.

Protocol B: Amide Coupling via HATU/DIPEA (Synthesis of AZD5718 Intermediates)

Rationale: HATU generates a highly reactive active ester, overcoming the slightly reduced nucleophilicity of the aminopyrazole caused by resonance delocalization. A phase separator is used during workup to ensure strictly anhydrous organic phases without the product loss associated with sodium sulfate drying[2].

-

Activation: To a solution of the target carboxylic acid (14.8 mmol) in anhydrous DMF (60 mL), add HATU (6.6 g, 17.36 mmol) and N,N-Diisopropylethylamine (DIPEA) (5.69 mL, 32.60 mmol). Stir at room temperature for 15 minutes to allow the active ester to form.

-

Coupling: Add 4-amino-1-methyl-1H-pyrazole (or its 5-carboxylate derivative) (14.8 mmol) in one portion. Stir the reaction mixture at room temperature for 5 hours.

-

IPC: Monitor via LCMS. Look for the mass corresponding to the desired amide [M+H]+ and the disappearance of the starting amine.

-

Quenching & Extraction: Quench the reaction by adding saturated aqueous NaHCO₃ (50 mL) and dilute with Ethyl Acetate (EtOAc) (100 mL). The basic wash neutralizes excess acid and removes the HOAt byproduct generated by HATU.

-

Phase Separation: Separate the phases. Wash the organic layer sequentially with saturated NaHCO₃, saturated NH₄Cl (to remove excess DIPEA), and saturated NaCl (brine).

-

Drying: Pass the organic phase through a hydrophobic phase-separator cartridge. Remove the solvent under reduced pressure to yield the crude amide, which can be carried forward or purified via flash chromatography.

References

- "Process for producing 4,5-diamino pyrazole derivatives, their use for ...", Google Patents.

-

"Methylation of 4-nitro-3(5)-pyrazolecarboxylic acid", ResearchGate. URL: [Link]

-

"Discovery and Early Clinical Development of an Inhibitor of 5-Lipoxygenase Activating Protein (AZD5718) for Treatment of Coronary Artery Disease", ACS Publications. URL:[Link]

-

"Design, synthesis, and physicochemical and pharmacological profiling of 7‐ Hydroxy-5-oxopyrazolo[4,3‐b]pyridine-6-carboxamide derivatives with antiosteoarthritic activity in vivo", University of Siena. URL:[Link]

-

"Henryk Mastalarz's research works", ResearchGate. URL: [Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. usiena-air.unisi.it [usiena-air.unisi.it]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. WO1994008969A1 - Process for producing 4,5-diamino pyrazole derivatives, their use for colouring hair and novel pyrazole derivatives - Google Patents [patents.google.com]

Navigating the Thermodynamic Landscape of Tert-Butyl Pyrazole-5-Carboxylates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, valued for its metabolic stability and diverse pharmacological activities.[1][2][3] The incorporation of a tert-butyl ester at the 5-position of the pyrazole ring introduces a versatile protecting group, crucial for multi-step syntheses in drug development.[4] However, the inherent thermodynamic stability of these molecules is a critical parameter influencing their shelf-life, formulation strategies, and ultimately, their clinical viability. This in-depth technical guide provides a comprehensive framework for understanding and evaluating the thermodynamic stability of tert-butyl pyrazole-5-carboxylates. We will delve into the key factors governing their stability, present detailed experimental protocols for robust assessment, and discuss the mechanistic underpinnings of their degradation pathways.

The Significance of Stability in Pyrazole-Based Drug Candidates

The pyrazole nucleus is a privileged scaffold in drug discovery, appearing in numerous approved drugs for a wide array of diseases.[1][2][5] Its metabolic stability is a key attribute contributing to favorable pharmacokinetic profiles.[1] Tert-butyl pyrazole-5-carboxylates serve as vital intermediates in the synthesis of complex pharmaceutical agents. The tert-butyl ester group offers the distinct advantage of being stable under a variety of nucleophilic and basic conditions while being readily cleavable under mild acidic conditions, a property essential for orthogonal protection strategies in organic synthesis.[4][6]

Understanding the thermodynamic stability of these intermediates and the final active pharmaceutical ingredients (APIs) is paramount. Instability can lead to:

-

Loss of Potency: Degradation of the active molecule reduces its effective concentration.

-

Formation of Toxic Impurities: Degradants may exhibit undesirable toxicological profiles.

-

Altered Bioavailability: Changes in the physical form or chemical composition can affect how the drug is absorbed and distributed in the body.

-

Manufacturing and Storage Challenges: Unstable compounds can pose significant hurdles in developing robust manufacturing processes and ensuring a viable shelf-life.

This guide provides the scientific rationale and practical methodologies to proactively assess and mitigate these risks.

Core Principles of Thermodynamic Stability Assessment

The thermodynamic stability of a pharmaceutical compound is its tendency to remain in its existing state under a given set of conditions. Degradation represents a shift to a more thermodynamically favorable, lower-energy state. To comprehensively evaluate this, we employ a combination of thermal analysis techniques and forced degradation studies.

Thermal Analysis: Probing the Energetic Landscape

Thermal analysis techniques provide quantitative data on the physical and chemical changes that a material undergoes as a function of temperature.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is invaluable for determining melting point, enthalpy of fusion, and glass transitions, all of which provide insights into the solid-state stability of the compound. A sharp, high-temperature melting point is often indicative of a more stable crystalline lattice.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time.[8][9] It is used to determine the temperature at which a compound begins to decompose and to quantify the mass loss associated with different degradation steps. This provides a clear picture of the thermal decomposition profile.

Forced Degradation Studies: Simulating the Ravages of Time

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than it would typically encounter during its shelf-life.[1][2] This is a regulatory requirement under the International Council for Harmonisation (ICH) guidelines (Q1A(R2)) and serves to:

-

Identify Potential Degradation Products: Uncovering the likely impurities that could form during storage.

-

Elucidate Degradation Pathways: Understanding the chemical mechanisms of decomposition.

-

Develop and Validate Stability-Indicating Analytical Methods: Ensuring that the analytical methods used for quality control can separate and quantify the active ingredient from its degradation products.

The key stress conditions applied in forced degradation studies are:

-

Hydrolysis (Acidic and Basic)

-

Oxidation

-

Photolysis (Exposure to Light)

-

Thermal Stress

Experimental Protocols for Comprehensive Stability Assessment

The following protocols are designed to provide a robust and self-validating system for assessing the thermodynamic stability of tert-butyl pyrazole-5-carboxylates.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and enthalpy of fusion, providing an indication of the crystalline lattice energy and solid-state stability.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the tert-butyl pyrazole-5-carboxylate into a standard aluminum DSC pan.

-

Instrument Setup:

-

Apparatus: A calibrated Differential Scanning Calorimeter.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp up the temperature at a rate of 10 °C/min to a temperature at least 20 °C above the expected melting point.

-

-

Atmosphere: Purge with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

-

Data Analysis:

-

Determine the onset temperature of the melting endotherm, which is taken as the melting point.

-

Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus).

-

Causality and Interpretation: A higher melting point and a larger enthalpy of fusion generally suggest a more stable crystal lattice, which can contribute to greater overall thermodynamic stability in the solid state.

Visualization of DSC Workflow:

Caption: Workflow for DSC analysis.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the onset of thermal decomposition and the pattern of mass loss upon heating.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the tert-butyl pyrazole-5-carboxylate into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Apparatus: A calibrated Thermogravimetric Analyzer.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp up the temperature at a rate of 10 °C/min to a temperature where complete decomposition is observed (e.g., 600 °C).

-

-

Atmosphere: Purge with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

-

Data Analysis:

-

Determine the onset temperature of decomposition (Td), often defined as the temperature at which 5% weight loss occurs.

-

Analyze the TGA curve for distinct weight loss steps, which may correspond to the loss of specific functional groups.

-

Causality and Interpretation: A higher decomposition temperature indicates greater thermal stability. The TGA curve can provide clues about the decomposition mechanism. For tert-butyl pyrazole-5-carboxylates, an initial weight loss corresponding to the loss of the tert-butyl group (as isobutylene) might be observed, followed by the decomposition of the pyrazole carboxylic acid core at higher temperatures.

Visualization of TGA Workflow:

Caption: Workflow for TGA analysis.

Forced Degradation Studies Protocol

Objective: To identify potential degradation pathways and degradation products under various stress conditions.

Methodology:

-

Sample Preparation: Prepare stock solutions of the tert-butyl pyrazole-5-carboxylate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Stress Conditions (as per ICH Q1A(R2) guidelines): [1][2]

-

Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at 60 °C for a specified period (e.g., 2, 8, 24 hours).

-

Base Hydrolysis: Treat the sample solution with 0.1 M NaOH and heat at 60 °C for a specified period.

-

Oxidation: Treat the sample solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified period.

-

Thermal Degradation (Solution): Heat the sample solution at 60 °C.

-

Thermal Degradation (Solid): Heat the solid sample at an appropriate temperature below its melting point.

-

Photostability: Expose the sample solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize acidic or basic samples.

-

Analyze the samples using a validated stability-indicating HPLC method, typically with a photodiode array (PDA) detector to assess peak purity and detect new peaks.

-

LC-MS can be used to identify the mass of the degradation products.

-

Causality and Interpretation: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[1][6] The appearance of new peaks in the chromatogram indicates the formation of degradation products. The conditions under which degradation occurs provide insights into the lability of the molecule.

Mechanistic Insights into Degradation Pathways

The stability of tert-butyl pyrazole-5-carboxylates is governed by the interplay of the pyrazole core and the tert-butyl ester functionality.

Hydrolytic Degradation

-

Acid-Catalyzed Hydrolysis: The tert-butyl ester is highly susceptible to acid-catalyzed hydrolysis. The mechanism proceeds via an A_AL_1 pathway, involving the formation of a stable tert-butyl carbocation.[1][2] This is a key deprotection strategy but also a primary degradation pathway in acidic environments.

Visualization of Acid-Catalyzed Hydrolysis:

Caption: Acid-catalyzed hydrolysis of the tert-butyl ester.

-

Base-Catalyzed Hydrolysis (Saponification): The tert-butyl ester is sterically hindered and generally stable to base-catalyzed hydrolysis under mild conditions.[6] However, under more forcing conditions (e.g., elevated temperatures), saponification can occur to yield the corresponding carboxylate salt.

Oxidative Degradation

The pyrazole ring can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or radical initiators.[10] Potential sites of oxidation include the pyrazole ring itself, which can lead to ring-opening products, or any susceptible substituents on the ring. The presence of a brown discoloration during storage can be an indicator of oxidation.

Photodegradation

Pyrazole derivatives can exhibit varying degrees of photostability.[3] Exposure to UV or visible light can induce photochemical reactions, potentially leading to isomerization or degradation. The specific degradation pathway will depend on the substitution pattern of the pyrazole ring and the wavelength of light.

Thermal Degradation

As indicated by TGA, thermal degradation is expected to proceed in a stepwise manner. The initial and lower energy process is likely the thermolysis of the tert-butyl ester to yield the corresponding pyrazole-5-carboxylic acid and isobutylene.[3] At higher temperatures, decarboxylation of the carboxylic acid and subsequent fragmentation of the pyrazole ring will occur.

Visualization of Potential Degradation Pathways:

Caption: Overview of potential degradation pathways.

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in tables.

Table 1: Thermal Analysis Data

| Compound | Melting Point (°C) | Enthalpy of Fusion (J/g) | Onset of Decomposition (°C) |

| Sample A | Data from DSC | Data from DSC | Data from TGA (5% weight loss) |

| Sample B | Data from DSC | Data from DSC | Data from TGA (5% weight loss) |

| ... | ... | ... | ... |

Table 2: Summary of Forced Degradation Studies

| Stress Condition | Duration | % Degradation | Number of Degradants | Observations |

| 0.1 M HCl, 60 °C | 24 h | Data from HPLC | Data from HPLC | e.g., Formation of a major degradant |

| 0.1 M NaOH, 60 °C | 24 h | Data from HPLC | Data from HPLC | e.g., Stable under these conditions |

| 3% H₂O₂, RT | 24 h | Data from HPLC | Data from HPLC | e.g., Minor degradation observed |

| Heat, 60 °C | 24 h | Data from HPLC | Data from HPLC | e.g., No significant degradation |

| Photolysis | ICH Q1B | Data from HPLC | Data from HPLC | e.g., Photolabile, multiple degradants |

Conclusion and Future Perspectives

A thorough understanding of the thermodynamic stability of tert-butyl pyrazole-5-carboxylates is a critical component of successful drug development. The methodologies outlined in this guide, combining thermal analysis and forced degradation studies, provide a robust framework for characterizing the stability profile of these important pharmaceutical building blocks. By proactively identifying potential liabilities and understanding the underlying degradation mechanisms, researchers can make informed decisions regarding formulation development, storage conditions, and analytical method design. This knowledge is indispensable for ensuring the quality, safety, and efficacy of the final drug product. Future work in this area could focus on developing quantitative structure-stability relationships to predict the thermodynamic stability of novel pyrazole derivatives, further accelerating the drug discovery and development process.

References

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass Laboratories. [Link]

-

ICH GUIDELINES: STRESS DEGRADATION STUDY. (2021, July 26). IJCRT.org. [Link]

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. ICH. [Link]

-

Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2024, December 11). PMC. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. [Link]

-

Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube. [Link]

-

Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination. (2021, March 3). ACS Publications. [Link]

-

Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC. [Link]

-

Comparative Study of DSC-Based Protocols for API-Polymer Solubility Determination. (2021, April 5). Europe PMC. [Link]

-

Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. ResearchGate. [Link]

-

TGA-DSC thermogram of materials I and II. ResearchGate. [Link]

-

The step-wise dissolution method: An efficient DSC-based protocol for verification of predicted API-polymer compatibility. (2023, December 15). PubMed. [Link]

-

Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. ResearchGate. [Link]

-

What is TGA Analysis? Principles and Applications. (2026, February 15). ResolveMass Laboratories Inc.. [Link]

-

Thermogravimetric Analysis (TGA). Covalent Metrology. [Link]

-

Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. (2025, November 25). Letters in Applied NanoBioScience. [Link]

-

Electrochemical Homocoupling of C‐Amino Pyrazole for Sustainable Synthesis of Azo-Linked Tetracyclic Insensitive Energetic Materials. (2026, March 13). ACS Publications. [Link]

-

Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

-

Electrochemically enabled oxidative aromatization of pyrazolines. (2023, May 17). RSC Publishing. [Link]

-

TGA and DSC thermogram of pyrazolines 1a-1d at scan rate of 10 C min À1 in N 2 atmosphere. ResearchGate. [Link]

-

The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients. TA Instruments. [Link]

-

Photochemical transformation of a pyrazole derivative into imidazoles. ResearchGate. [Link]

-

An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2023, October 30). MDPI. [Link]

-

Thermogravimetric Analysis (TGA). Mettler Toledo. [Link]

-

A Beginners Guide Thermogravimetric Analysis (TGA). ResearchGate. [Link]

-

Degradation of Synthetic Reactive Pyrazole-133 Dye By Using An Advanced Oxidation Process Assisted By Gamma Radiations. ResearchGate. [Link]

-

Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. (2023, May 16). ACS Publications. [Link]

-

What is the Principle of Thermogravimetric Analysis? (2024, March 6). XRF Scientific. [Link]

-

Figure . The DSC-TGA curves of pure -methyl- -phenyl- H- -pyrazolecarboxylate crystal (3). ResearchGate. [Link]

-

Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. (2021, November 19). MDPI. [Link]

-

Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. (2014, January 14). MDPI. [Link]

-

Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. (2019, December 18). MDPI. [Link]

-

Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

-

SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR.org. [Link]

-

Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. (2021, November 29). ACS Publications. [Link]

-

Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020, April 15). Journal of Drug Delivery and Therapeutics. [Link]

-

Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. [Link]

-

Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

-

A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate. [Link]

-

tert-Butyl Esters. Organic Chemistry Portal. [Link]

- SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES.

Sources

- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. scispace.com [scispace.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive IR Spectroscopy Characterization of Tert-butyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

Introduction & Pharmacological Context

Tert-butyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (CAS: 1486303-06-3) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry[1]. Pyrazole derivatives, particularly those bearing amino and carboxylate functionalities, serve as critical precursors for synthesizing pyrazolopyrimidines and targeted kinase inhibitors. In drug development pipelines, the rigorous structural verification of such intermediates is non-negotiable.

While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide atomic connectivity and molecular weight, Infrared (IR) spectroscopy offers orthogonal, self-validating insights into the molecule's electronic environment, hydrogen-bonding state, and functional group integrity. This whitepaper provides an in-depth mechanistic analysis of the IR spectral data for this specific pyrazole intermediate.

Spectroscopic Data & Mechanistic Causality

The IR spectrum of tert-butyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate is defined by the interplay of three primary structural motifs: the primary amine at position 4, the N-methylated pyrazole core, and the tert-butyl ester at position 5.

Quantitative IR Data Summary

The following table summarizes the key vibrational modes, synthesizing empirical data from structurally analogous aminopyrazoles and conjugated tert-butyl esters,[2],[3].

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity | Mechanistic Causality & Structural Note |

| ~3420, 3320 | Primary Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | Medium, Sharp | Splitting occurs due to in-phase and out-of-phase vibrations of the two N-H bonds. |

| ~2980, 2930 | Aliphatic C-H | C-H Asym. & Sym. Stretch | Weak-Medium | Arises from the N-methyl and the bulky tert-butyl groups. |

| ~1715 - 1720 | Ester Carbonyl (C=O) | C=O Stretch | Strong | Shifted lower than standard aliphatic esters (~1735 cm⁻¹) due to conjugation with the pyrazole ring[3]. |

| ~1620 | Primary Amine (-NH₂) | N-H Scissoring (Bend) | Medium | Often appears as a distinct band just above the aromatic ring vibrations. |

| ~1550, 1510 | Pyrazole Ring | C=N and C=C Stretch | Strong | Characteristic skeletal vibrations of the heteroaromatic ring; highly coupled modes[2]. |

| ~1390, 1370 | Tert-butyl Group | C-H Umbrella Deformation | Medium, Doublet | The classic "split" peak characteristic of the -C(CH₃)₃ moiety. |

| ~1250, 1150 | Ester (C-O-C) | C-O Asym. & Sym. Stretch | Strong | Validates the ester linkage; intensity driven by the large dipole moment change. |

Causality Behind Experimental Spectral Shifts

To interpret this spectrum with scientific rigor, one must understand the electronic causality driving the peak positions:

-

Conjugation and the Carbonyl Shift: An isolated aliphatic tert-butyl ester typically exhibits a C=O stretch around 1735–1750 cm⁻¹. However, in this molecule, the carbonyl is directly attached to the 5-position of the pyrazole ring. The delocalization of the heteroaromatic π-electrons into the carbonyl's π* antibonding orbital reduces the C=O bond order. Consequently, the stretching frequency shifts to a lower wavenumber (~1715 cm⁻¹)[3].

-

Intramolecular Hydrogen Bonding: The spatial proximity of the primary amine at position 4 and the ester carbonyl at position 5 facilitates potential intramolecular hydrogen bonding. This interaction slightly weakens both the N-H and C=O bonds, which can cause a minor downward shift and broadening of these peaks compared to non-interacting models,[4].

-

Heteroaromatic Skeletal Vibrations: The pyrazole ring does not exhibit isolated C=C or C=N stretches; rather, these modes are highly coupled. The strong bands observed in the 1500–1550 cm⁻¹ region are diagnostic of this coupled heteroaromatic system[2].

Experimental Protocol: Self-Validating ATR-FTIR Analysis

To ensure maximum trustworthiness and reproducibility, Attenuated Total Reflectance (ATR) FTIR is the preferred methodology. Unlike transmission FTIR (which requires KBr pelleting), ATR requires no sample preparation, thereby preserving the compound's native crystalline state and preventing moisture absorption that could mask the critical N-H stretching region.

Step-by-Step Methodology

-

System Initialization & Baseline Validation:

-

Purge the FTIR spectrometer with dry nitrogen to minimize atmospheric H₂O and CO₂ interference.

-

Clean the monolithic diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely.

-

Acquire a background spectrum (Minimum 32 scans, 4 cm⁻¹ resolution). Causality: This creates a self-validating baseline to subtract ambient atmospheric noise from the final data.

-

-

Sample Application:

-

Transfer approximately 2–5 mg of desiccated tert-butyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate directly onto the center of the diamond crystal.

-

-

Pressure Application:

-

Lower the ATR anvil and apply consistent pressure (typically ~50-80 psi). Causality: The IR evanescent wave penetrates only 0.5–2.0 µm into the sample. Intimate contact is mandatory; poor contact results in artificially weak signals, particularly at higher wavenumbers (e.g., the N-H stretch).

-

-

Data Acquisition:

-

Acquire the sample spectrum using parameters identical to the background scan (32 scans, 4 cm⁻¹ resolution, spectral range 4000–400 cm⁻¹).

-

-

Spectral Processing:

-

Apply an ATR Correction Algorithm . Causality: Because the penetration depth of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers), raw ATR spectra skew relative peak intensities. ATR correction normalizes the data, making it directly comparable to standard transmission libraries.

-

Apply a baseline correction to account for any baseline drift caused by light scattering off the solid particles.

-

Workflow Visualization

The following diagram illustrates the logical, self-validating workflow required for the accurate IR characterization of this pyrazole intermediate.

Figure 1: Self-validating ATR-FTIR workflow for pyrazole intermediate characterization.

References

- Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride | BLD Pharm. BLD Pharm.

- Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry.

- Structure and IR Spectra of 3(5)

- PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Der Pharma Chemica.

- The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride.

Sources

Synthesis of Tert-butyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate: An Application Note and Detailed Protocol

Abstract

This document provides a comprehensive guide for the synthesis of Tert-butyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate, a key building block in medicinal chemistry and drug discovery. The protocol details a robust three-step synthetic route commencing with the formation of the pyrazole core, followed by regioselective nitration, and concluding with a catalytic hydrogenation to yield the target amine. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental procedure but also insights into the chemical principles and critical parameters that govern the success of each synthetic transformation.

Introduction

Substituted 4-aminopyrazoles are privileged scaffolds in modern pharmacology, forming the core of numerous therapeutic agents. Their synthetic accessibility and the potential for diverse functionalization make them attractive starting points for the development of novel drug candidates. Tert-butyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate, in particular, serves as a versatile intermediate, with the amino group providing a handle for further derivatization and the tert-butyl ester offering a readily cleavable protecting group for the carboxylic acid functionality. This application note outlines a reliable and scalable laboratory synthesis of this valuable compound.

Overall Synthetic Scheme

The synthesis is accomplished via a three-step sequence as illustrated below. The initial step involves the construction of the pyrazole ring through a Knorr pyrazole synthesis, followed by electrophilic nitration at the C4 position, and finally, reduction of the nitro group to the desired amine.

Application Notes and Protocols: Acidic Deprotection of Tert-butyl Esters on Pyrazole-5-Carboxylates

Abstract: This document provides a detailed technical guide for the acidic deprotection of tert-butyl esters, with a specific focus on pyrazole-5-carboxylate substrates. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide covers the underlying chemical principles, potential side reactions, and provides validated, step-by-step protocols for efficient and clean deprotection.

Introduction: The Strategic Role of the Tert-butyl Ester Protecting Group

In the intricate landscape of multi-step organic synthesis, particularly in the construction of pharmacologically relevant heterocyclic scaffolds like pyrazoles, the judicious use of protecting groups is paramount. The tert-butyl (t-Bu) ester is a widely employed masking group for carboxylic acids due to its unique combination of stability and selective lability. Its primary function is to render the carboxylic acid inert to a wide range of reaction conditions, especially those involving nucleophiles and bases, while other molecular transformations are performed.[1]

The strategic advantage of the t-butyl ester lies in its steric bulk, which effectively shields the carbonyl carbon from nucleophilic attack.[1] However, its true utility is realized in its susceptibility to facile cleavage under acidic conditions, a transformation that proceeds via a stable tertiary carbocation intermediate.[1][2] This allows for orthogonal deprotection strategies, a cornerstone of modern synthetic chemistry. This application note will delve into the specifics of removing this protecting group from pyrazole-5-carboxylate systems, a common structural motif in medicinal chemistry.[3]

The Mechanism of Acid-Catalyzed Deprotection

The deprotection of a tert-butyl ester is an acid-catalyzed process that hinges on the formation of the relatively stable tert-butyl carbocation.[1][2] The generally accepted mechanism involves the following key steps:

-

Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a strong acid, such as trifluoroacetic acid (TFA). This enhances the electrophilicity of the carbonyl carbon.[2][4]

-

Formation of the Tert-butyl Cation: The protonated ester undergoes cleavage to release the carboxylic acid and the tert-butyl carbocation. This step is the driving force of the reaction, favored by the stability of the tertiary carbocation.[1][4][5]

-

Fate of the Tert-butyl Cation: The highly reactive tert-butyl carbocation can subsequently undergo several transformations. It can be deprotonated to form isobutylene gas, or it can be trapped by a nucleophile (a scavenger or another nucleophilic site on the substrate).[5][6][7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Acids - Wordpress [reagents.acsgcipr.org]

- 3. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Acids - Wordpress [reagents.acsgcipr.org]

Application Notes & Protocols: Tert-butyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate as a Strategic Building Block in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery, the pyrazole scaffold is a cornerstone of medicinal chemistry, demonstrating a wide array of biological activities.[1] This guide focuses on a particularly versatile derivative, tert-butyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate . Its unique structural features provide a powerful platform for the synthesis of diverse compound libraries, particularly in the pursuit of kinase inhibitors and other targeted therapeutics. We will delve into the synthesis of this building block, explore its key chemical transformations, and provide detailed protocols for its application in drug development workflows.

Core Attributes and Strategic Value

The utility of tert-butyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate in medicinal chemistry stems from the strategic combination of its functional groups, which allows for controlled, sequential modifications.

| Structural Feature | Role in Synthesis & Drug Design |

| 1-Methylpyrazole Core | Provides a metabolically stable, aromatic core. The N1-methylation prevents unwanted metabolic reactions at this position and can influence ligand-target interactions. |

| C4-Amino Group | A versatile nucleophilic handle for a variety of coupling reactions, including amide bond formation, sulfonamidation, and C-N cross-coupling, enabling extensive exploration of the chemical space.[2] |

| C5-tert-Butyl Carboxylate | A robust protecting group for the carboxylic acid, stable under many reaction conditions. It can be selectively removed under acidic conditions to unmask the carboxylate for further functionalization or to act as a key pharmacophoric feature.[3] |

| Juxtaposed Amino and Carboxylate Groups | This arrangement is ideal for the construction of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are prominent scaffolds in many kinase inhibitors.[4][5] |

Synthesis of the Building Block

An efficient and scalable synthesis of tert-butyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate is crucial for its widespread application. The following multi-step protocol outlines a reliable synthetic route.

Synthetic Workflow Diagram

Caption: A typical synthetic route to tert-butyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate.

Detailed Synthesis Protocol

Step 1: Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

-

In a round-bottom flask, dissolve ethyl (ethoxymethylene)cyanoacetate in ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add methylhydrazine dropwise while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat at reflux for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield the ethyl ester.

Step 2: 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid

-

Dissolve the ethyl ester from the previous step in a mixture of ethanol and water.

-

Add sodium hydroxide and heat the mixture at reflux for 2-3 hours.

-

Cool the reaction to room temperature and acidify with 1M HCl to a pH of approximately 3-4, which will precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 3: Tert-butyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

-

Suspend the carboxylic acid in tert-butanol.

-

Add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Heat the mixture at a moderate temperature (e.g., 60 °C) overnight.

-

Remove the solvent under reduced pressure.

-

Purify the residue by silica gel chromatography to obtain the final product.

Applications in Medicinal Chemistry

Amide Bond Formation

The 4-amino group is a convenient point for diversification through amide bond formation, a fundamental reaction in drug discovery.

Protocol: Amide Coupling using HATU

-

In an inert atmosphere, dissolve the carboxylic acid of interest (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM.

-

Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).[6]

-

Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

-

Add a solution of tert-butyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (1.2 eq) to the reaction mixture.

-

Stir at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, dilute with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography.

Synthesis of Pyrazolo[3,4-d]pyrimidine Scaffolds

The proximate amino and ester groups are ideally positioned for the construction of the pyrazolo[3,4-d]pyrimidine core, a privileged scaffold for kinase inhibitors.[4][5]

Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis

Caption: A general route to a library of kinase inhibitors from the pyrazole building block.

Protocol: Two-Step Synthesis of a 4-Amino-Pyrazolo[3,4-d]pyrimidine Library

Step 1: 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

-

Heat tert-butyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate with an excess of formamide at high temperature (e.g., 180-200 °C) for several hours.

-

Cool the reaction mixture, which should result in the precipitation of 1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. Collect the solid by filtration.

-

Treat the pyrazolopyrimidinone with a chlorinating agent such as phosphorus oxychloride (POCl₃), typically at reflux, to yield the 4-chloro intermediate.

-

Carefully quench the reaction with ice water and collect the precipitated product by filtration.

Step 2: Library Synthesis via SNAr

-

In a parallel synthesis format, dispense the 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine into an array of reaction vials.

-

To each vial, add a solution of a unique primary or secondary amine (1.1 eq) and a base like DIPEA (2.0 eq) in a suitable solvent such as isopropanol or DMF.

-

Heat the reactions until the starting material is consumed (monitor by LC-MS).

-

Remove the solvent and purify the individual library members by preparative HPLC.

Deprotection of the Tert-butyl Ester

Selective removal of the tert-butyl group unveils the carboxylic acid for further modification.

Protocol: Acid-Catalyzed Deprotection

-

Dissolve the tert-butyl ester-protected pyrazole in an organic solvent like dichloromethane (DCM).

-

Add an excess of a strong acid, most commonly trifluoroacetic acid (TFA), in a 1:1 to 1:4 ratio with the solvent.[3]

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor the reaction for the disappearance of the starting material by LC-MS.

-

Upon completion, remove the solvent and excess acid under reduced pressure to yield the carboxylic acid, which can often be used without further purification.

Conclusion

Tert-butyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate is a highly valuable and versatile building block for medicinal chemistry. Its strategically positioned functional groups allow for a wide range of chemical transformations, facilitating the efficient synthesis of diverse compound libraries. The protocols provided herein offer a solid foundation for the application of this scaffold in the discovery and development of novel therapeutics.

References

- Arkivoc. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), pp.115-124.

- BenchChem. (2025).

- BenchChem. (2025). Cleavage of the tert-butyl ester without affecting other functional groups.

- BenchChem. (2025).

- ChemRxiv. (2023). Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl).

- MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.

- MDPI. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study.

- Google Patents. (2010). Deprotection of boc-protected compounds.

- PMC. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.

- PMC. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.

- PMC. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study.

- PMC. (2010). tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)

- ResearchGate. (2024). Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)

- Sigma-Aldrich. (n.d.). Coupling Protocol for Primary Amine of a Ligand.

- Sigma-Aldrich. (n.d.). tert-Butyl 3-amino-1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)

- KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Arabian Journal of Chemistry. (2022). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents.

- Darcy & Roy Press. (2022). Synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy)

- Google Patents. (2007).

- MDPI. (2022).

- Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)

- PMC. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.

- PMC. (2021).

- RSC Publishing. (n.d.). Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)

- X-ray Structure Analysis Online. (2010). Crystal Structure of 4,6-Bis{5-amino-3-tert-butyl-4-[(3-methyl-1,2,4-thiazol-5- yl)diazenyl].

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of Tert-butyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

Abstract

This comprehensive guide provides detailed application notes and protocols for the successful Buchwald-Hartwig amination of tert-butyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate. This reaction is a cornerstone for the synthesis of complex, N-arylated pyrazole derivatives, which are privileged scaffolds in medicinal chemistry and materials science. This document offers an in-depth exploration of the reaction mechanism, provides a step-by-step experimental protocol, and addresses common troubleshooting scenarios. The content is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful C-N bond-forming methodology.

Introduction: The Significance of N-Arylated Pyrazoles

The pyrazole moiety is a fundamental building block in a vast array of biologically active compounds, exhibiting properties ranging from anti-inflammatory to anti-cancer and antiviral activities[1][2][3]. The strategic introduction of an aryl or heteroaryl group at a nitrogen atom of the pyrazole core can significantly modulate the pharmacological profile of the resulting molecule. The Buchwald-Hartwig amination has emerged as a transformative method for the construction of these crucial C-N bonds, offering a broad substrate scope and functional group tolerance under relatively mild conditions compared to traditional methods[4][5][6].

The specific substrate, tert-butyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate, presents a unique synthetic challenge and opportunity. The presence of a primary amino group at the C4 position and a bulky tert-butyl ester at the C5 position necessitates a carefully optimized protocol to achieve selective N-arylation. This guide provides the necessary framework for navigating these challenges and successfully synthesizing a diverse library of N-arylated pyrazole derivatives.

Mechanism and Key Principles of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle. A fundamental understanding of this mechanism is crucial for rational troubleshooting and optimization[4][5].

The Catalytic Cycle

The generally accepted catalytic cycle consists of three primary steps:

-

Oxidative Addition: A low-valent palladium(0) complex, stabilized by phosphine ligands, reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.

-

Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed as the N-arylated product is eliminated from the palladium center, regenerating the active palladium(0) catalyst.

A simplified representation of this catalytic cycle is depicted below:

Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.

Critical Reaction Parameters

The success of the Buchwald-Hartwig amination of tert-butyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate is contingent on the judicious selection of several key parameters:

-

Palladium Precursor: A variety of palladium sources can be employed, with Pd(OAc)₂ and Pd₂(dba)₃ being common choices. Pre-catalysts, where the ligand is already coordinated to the palladium center, can also offer enhanced reactivity and stability.

-

Ligand: The choice of phosphine ligand is paramount. For heteroaromatic substrates, bulky, electron-rich ligands are often necessary to promote reductive elimination and prevent catalyst deactivation through coordination of the heteroaromatic nitrogen[7][8]. Ligands such as XPhos, RuPhos, and tBuDavePhos have shown efficacy in the amination of pyrazoles[9][10].

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are frequently used. The choice of base can also influence the reaction rate and selectivity.

-